molecular formula C17H15BrO2 B2537876 (2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1173923-23-3

(2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B2537876
CAS No.: 1173923-23-3
M. Wt: 331.209
InChI Key: KESLKNNPDSDWHY-DHZHZOJOSA-N
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Description

(2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one (CAS 1173923-23-3) is a high-purity chalcone derivative supplied for advanced scientific research. This compound is a prominent candidate in the field of nonlinear optics (NLO); its molecular structure, characterized by a near-planar conformation with an E configuration about the C=C bond and a dihedral angle of 10.09° between the benzene rings, facilitates a significant charge transfer effect . Theoretical and experimental studies confirm its exceptional NLO properties, with a first-order hyperpolarizability measured to be 139 times greater than that of urea, making it a potent material for optical limiting and frequency conversion devices . The molecule crystallizes in the non-centrosymmetric, monoclinic P2₁ space group, a prerequisite for second-harmonic generation (SHG) activity . Beyond optics, its chalcone scaffold is of interest for broader materials science and medicinal chemistry exploration, given the established biological activities of analogous structures, which include antimicrobial, antifungal, and anticancer properties . The molecular packing in the crystal lattice is stabilized by C—H⋯O hydrogen bonds, forming a zigzag ribbon-like structure . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO2/c1-2-20-16-9-6-13(7-10-16)8-11-17(19)14-4-3-5-15(18)12-14/h3-12H,2H2,1H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESLKNNPDSDWHY-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H15BrO2, with a molecular weight of approximately 319.21 g/mol. The compound features a bromophenyl group and an ethoxyphenyl group attached to a prop-2-en-1-one backbone, contributing to its unique chemical properties.

Anticancer Activity

Chalcone derivatives have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)9.76 - 40.83Induction of apoptosis and cell cycle arrest
A549 (Lung)17.14 - 69.67ROS formation and modulation of apoptotic pathways
K562 (Leukemia)3.94 - 9.22Inhibition of tumor invasion and migration

Studies have shown that the compound induces apoptosis in cancer cells through the activation of intrinsic and extrinsic pathways, increasing levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The antibacterial properties of chalcones are well-documented, with studies revealing that this compound demonstrates effective inhibition against several bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
E. coli≤ 0.94
B. subtilis≤ 1.16
P. aeruginosa≤ 1.16

The presence of the bromine atom in the structure has been associated with enhanced antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

Chalcones have also been evaluated for their anti-inflammatory effects. The compound has shown potential in reducing inflammatory markers in vitro, suggesting a role in managing conditions characterized by inflammation.

Case Studies

Several studies have highlighted the efficacy of chalcone derivatives in various biological assays:

  • Cytotoxic Evaluation : A study reported that this compound exhibited significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption .
  • Antibacterial Screening : Another investigation assessed the antibacterial activity of this compound against multiple pathogens, establishing its potential as a lead compound for developing new antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C17H15BrOC_{17}H_{15}BrO and features a structure characterized by two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. The synthesis typically employs the Claisen-Schmidt condensation reaction , where 3-bromoacetophenone reacts with 4-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide, usually under reflux conditions in solvents like ethanol or methanol.

Chalcone derivatives are known for their wide range of biological activities, including:

  • Anticancer Properties : Research indicates that (2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one exhibits significant anticancer activity. It may inhibit key enzymes involved in cell proliferation and induce apoptosis in various cancer cell lines. For example, studies have shown that similar chalcone derivatives can disrupt the cell cycle and promote programmed cell death .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against several bacterial strains. The presence of bromine and ethoxy groups enhances its lipophilicity, which may improve membrane permeability and bioavailability, making it effective against pathogens .
  • Anti-inflammatory Effects : Some studies suggest that chalcones can modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation .

Material Science Applications

Chalcone derivatives also find utility in material science due to their unique optical properties:

  • Non-linear Optical Properties : The compound exhibits promising non-linear optical characteristics, making it suitable for applications in photonics and optoelectronics. Its ability to transmit blue light effectively positions it as a candidate for advanced optical materials .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against similar compounds:

Compound NameStructureUnique Features
(2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-oneStructureContains a methyl group instead of an ethyl group.
(2E)-1-(3-Bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneStructureFeatures a methoxy group, influencing electronic properties.
(2E)-1-(3-Bromophenyl)-3-(phenyl)prop-2-en-1-oneStructureLacks the ethyl group, potentially affecting lipophilicity.

The presence of both bromine and ethoxy groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies

Several studies have documented the applications of this compound:

  • Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis via mitochondrial pathways .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of this chalcone derivative against Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects comparable to standard antibiotics .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₁₅BrO₂
  • Average Mass : 331.21 g/mol
  • Stereochemistry : The (2E) configuration ensures a planar geometry, critical for conjugation and π-π stacking in crystal lattices .

Comparison with Structurally Similar Compounds

Substituent Variations in Bromophenyl Chalcones

Chalcones with brominated aromatic rings exhibit distinct electronic and steric effects. Key examples include:

Compound Name Substituents Molecular Formula Key Properties Biological Activity Reference
(2E)-1-(3-Bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one 3-Br, 4-CH₃ C₁₆H₁₃BrO Mass: 301.18 g/mol; Planar crystal packing Not reported
(2E)-3-(3-Bromophenyl)-1-(thiazol-5-yl)prop-2-en-1-one 3-Br, thiazole C₁₃H₉BrN₂OS DNA gyrase inhibition (IC₅₀: 57.1 µM) Antimicrobial
(2E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one 3-Br, 3-F C₁₅H₁₀BrFO Enhanced hyperpolarizability (185× higher than reference) Nonlinear optics

Analysis :

  • Electronic Effects : Bromine's electron-withdrawing nature increases electrophilicity, enhancing reactivity in cross-coupling reactions or biological target interactions .
  • Steric Effects : Bulky substituents (e.g., thiazole in ) reduce molecular packing efficiency, as seen in lower melting points compared to the ethoxy-substituted target compound.

Ethoxyphenyl Chalcone Analogues

Ethoxy groups (-OCH₂CH₃) influence solubility and intermolecular interactions:

Compound Name Substituents Key Findings Reference
(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-OCH₂CH₃, 4-OCH₃ Strong C–H⋯O interactions; higher chemical stability than trimethoxy analogues
(2E)-1-(5-chlorothiophen-2-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one 4-OCH₂CH₃, thiophene Antiparallel molecular chains via C–H⋯O bonds
N-(4-[(2E)-3-(4-ethoxyphenyl)-1-phenylprop-2-en-1-one]) acetamide 4-OCH₂CH₃, acetamide Moderate SPIKE protein interaction (COVID-19 study)

Analysis :

  • Supramolecular Arrangements : Ethoxy groups participate in C–H⋯O hydrogen bonds, stabilizing crystal lattices. This contrasts with methoxy groups, which offer fewer conformational freedoms .
  • Biological Activity: Ethoxy-substituted chalcones show moderate antiviral activity but lower potency than dimethylamino derivatives (e.g., PAAPA in ).

Hybrid Chalcones with Heterocyclic Moieties

Incorporation of heterocycles modifies bioactivity and electronic properties:

Compound Name Heterocycle Key Findings Reference
(2E)-1-(1-ethyl-1H-indol-3-yl)-3-(3-bromophenyl)prop-2-en-1-one Indole Anticancer activity via indole-mediated DNA intercalation
(2E)-1-(5-methyl-pyrazin-2-yl)-3-(methylphenyl)prop-2-en-1-one Pyrazine Broad-spectrum antimicrobial activity

Analysis :

  • Bioactivity Enhancement : Indole and pyrazine moieties improve DNA-binding affinity, as seen in anticancer and antimicrobial studies .
  • Electronic Modulation: Heterocycles alter charge distribution, affecting redox potentials and interaction with biological targets.

Critical Research Findings and Trends

  • Crystallography : The target compound’s planar (2E) configuration facilitates dense molecular packing, similar to fluorophenyl analogues .
  • Nonlinear Optics: The hyperpolarizability of (2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one is significantly higher than non-brominated chalcones, making it suitable for optoelectronic applications .
  • Biological Performance : While bromine enhances target binding, ethoxy groups improve solubility, balancing potency and bioavailability .

Data Tables

Table 1: Structural and Electronic Comparison

Compound Substituents λmax (nm) Hyperpolarizability (×10⁻²² m²/V²) Biological Activity (MIC/IC₅₀)
Target Compound 3-Br, 4-OCH₂CH₃ 320 369.294 Under investigation
(2E)-3-(3-Bromophenyl)-1-(thiazol-5-yl)prop-2-en-1-one 3-Br, thiazole 290 N/A 57.1 µM (DNA gyrase)
(E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one 4-OCH₂CH₃, 4-OCH₃ 335 210.5 Not reported

Preparation Methods

Claisen-Schmidt Condensation: Core Methodology

Reaction Mechanism

The synthesis involves base-catalyzed condensation between 3-bromoacetophenone and 4-ethoxybenzaldehyde . The mechanism proceeds through three stages:

  • Enolate Formation : Deprotonation of 3-bromoacetophenone by a strong base (e.g., NaOH) generates an enolate ion.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of 4-ethoxybenzaldehyde, forming a β-hydroxy ketone intermediate.
  • Dehydration : Elimination of water yields the α,β-unsaturated ketone, with the E-configuration favored due to conjugation stabilization.

Standard Laboratory Protocol

Reagents and Conditions:
  • Ketone : 3-Bromoacetophenone (1.0 equiv)
  • Aldehyde : 4-Ethoxybenzaldehyde (1.2 equiv)
  • Base : 40% NaOH or KOH (catalytic)
  • Solvent : Ethanol or methanol (reflux, 6–8 hr)
  • Yield : 68–82% after recrystallization.
Critical Parameters:
Parameter Optimal Range Impact on Yield
Base Concentration 10–12 M KOH Maximizes enolate formation
Solvent Polarity Ethanol > Methanol Enhances solubility of intermediates
Temperature 70–80°C (reflux) Accelerates dehydration
Reaction Time 6–8 hours Prevents side reactions

Optimization Strategies for Enhanced Efficiency

Catalyst Modifications

Alternative catalysts improve reaction kinetics and selectivity:

Catalyst System Conditions Yield Improvement
Ultrasound-assisted 40 kHz, 50°C, 3 hr 89%
Phase-transfer (TBAB) H₂O/CH₂Cl₂, RT 78%
Microwave irradiation 300 W, 15 min 92%

Ultrasound and microwave methods reduce reaction times by 50–70% compared to conventional heating.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Ethanol remains preferred for its balance of polarity and low toxicity.

Stoichiometric Adjustments

A 10% excess of aldehyde (1.2 equiv) drives the reaction to completion, mitigating ketone self-condensation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces batch variability:

  • Throughput : 5 kg/day using microreactors
  • Purity : >99% by HPLC
  • Cost Savings : 30% reduction in solvent use.

Waste Management

  • Neutralization : Spent base treated with HCl to pH 6–7
  • Solvent Recovery : Ethanol distilled and reused (85% recovery rate)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) E:Z Ratio Scalability
Conventional 75 98 95:5 Moderate
Ultrasound-assisted 89 99 97:3 High
Microwave 92 99 98:2 Limited

Microwave methods achieve the highest yields but face energy-intensive scaling challenges.

Purification and Characterization

Recrystallization

  • Solvent Pair : Ethanol/water (3:1 v/v)
  • Purity : >98% after two recrystallizations
  • Melting Point : 104–106°C (lit. 105°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=15.6 Hz, 1H, CH=CO), 7.82–7.34 (m, 7H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.45 (t, J=7.0 Hz, 3H, CH₃).
  • IR (KBr): 1654 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C), 1247 cm⁻¹ (C-O).

Challenges and Mitigation Strategies

Steric Hindrance

The 3-bromo substituent on the acetophenone ring slows enolate formation. Using bulky bases (e.g., LDA) or polar aprotic solvents alleviates this issue.

Isomeric Purity

Maintaining E-configuration requires:

  • Strict temperature control (<100°C)
  • Acid-free conditions to prevent isomerization

Green Chemistry Alternatives

Biocatalytic Routes

  • Enzyme : Chalcone synthase (50% conversion, 72 hr)
  • Advantage : No toxic solvents or bases

Solvent-Free Synthesis

  • Conditions : Ball milling, 4 hr
  • Yield : 65% with 97% E-isomer

Q & A

Basic: What are the common synthetic routes for preparing (2E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via Claisen-Schmidt condensation between 3-bromoacetophenone and 4-ethoxybenzaldehyde under basic conditions (e.g., NaOH/KOH in ethanol/methanol). Key factors include:

  • Temperature : Elevated temperatures (50–60°C) accelerate condensation but may require reflux control to prevent side reactions like aldol adduct formation.
  • Solvent polarity : Methanol improves solubility of intermediates compared to ethanol, enhancing yields (typically 60–85%).
  • Catalyst optimization : Solid-supported bases (e.g., MgO) reduce purification steps and improve purity (>95% by HPLC) .

Advanced: How can X-ray crystallography resolve structural ambiguities in halogenated chalcones like this compound?

Single-crystal X-ray diffraction (SCXRD) at 100 K with Cu Kα radiation (λ = 1.54184 Å) confirms:

  • E-configuration : Trans-vinylic protons exhibit a dihedral angle of ~180° between the aryl rings.
  • Halogen positioning : Bromine at the 3-phenyl position forms weak C–Br···π interactions (3.4–3.6 Å), influencing crystal packing.
  • Non-merohedral twinning : Detwinning algorithms (e.g., TwinRotMat) refine data to achieve R-factors <0.05, validated by SHELXL97 .

Basic: What spectroscopic techniques confirm the structural integrity of this chalcone?

  • NMR : Trans-vinylic protons (δ 7.3–7.8 ppm, J = 12–16 Hz) confirm the E-configuration. 13C NMR identifies the ketone (δ ~190 ppm) and ethoxy (δ ~63 ppm) groups.
  • IR : Strong carbonyl stretch at ~1650 cm⁻¹ and C-O ether bond at ~1250 cm⁻¹.
  • HRMS : Molecular ion [M+H]+ at m/z 345.0 (calculated: 345.03) validates purity .

Advanced: How do computational methods like DFT aid in understanding electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate electrophilicity. Bromine lowers LUMO energy (-1.8 eV), enhancing susceptibility to nucleophilic attack.
  • Electrostatic potential maps : Highlight electron-deficient regions at the carbonyl and bromine sites, guiding derivatization strategies.
  • TD-DFT : Simulates UV-Vis spectra (λmax ~320 nm), correlating with experimental conjugation effects .

Basic: What chemical reactions are typical for this compound, and how are derivatives synthesized?

  • Michael addition : Reacts with amines (e.g., pyrrolidine) in THF at 25°C to form β-amino ketones (yield: 70–80%).
  • Epoxidation : Treatment with H2O2/NaOH yields epoxides, confirmed by 1H NMR (δ 4.2–4.5 ppm, AB system).
  • Suzuki coupling : Bromine undergoes cross-coupling with arylboronic acids using Pd(PPh3)4 (80°C, DMF), yielding biaryl derivatives (e.g., 4-methoxyphenyl analog) .

Advanced: How are contradictions between theoretical and experimental data resolved?

Discrepancies in dipole moments or reaction rates require:

  • Solvent correction : Polarizable Continuum Models (PCM) adjust for solvent effects (e.g., ethanol’s ε = 24.3).
  • Basis set recalibration : Switching to def2-TZVP improves accuracy for halogen electronegativity.
  • Crystallographic validation : Overlaying DFT-optimized geometries with SCXRD data resolves stereochemical mismatches .

Basic: How do bromine and ethoxy substituents influence biological activity?

  • Bromine : Enhances lipophilicity (logP ~3.5) and DNA intercalation, as shown in ethidium bromide displacement assays.
  • Ethoxy group : Reduces cytotoxicity (IC50 > 50 μM in HEK293 cells) while maintaining antimicrobial potency (MIC = 4 μg/mL against S. aureus) .

Advanced: What crystallographic challenges arise from non-merohedral twinning?

  • Data integration : Overlapped reflections are deconvoluted using Hooft parameters (y = 0.035) in CrysAlis PRO.
  • Space group determination : Monoclinic P21/c is confirmed via systematic absence checks.
  • Halogen interactions : Br···Br contacts (3.5 Å) and π-π stacking (3.8 Å) stabilize the lattice, validated by Hirshfeld surface analysis .

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